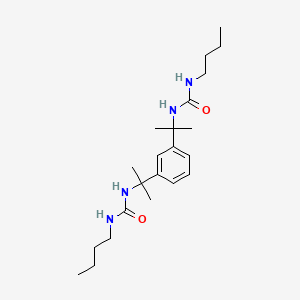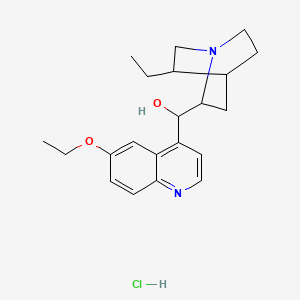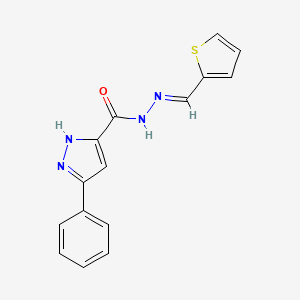
N-(4-hydroxyphenyl)decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)decanamide: is an organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.383 g/mol . This compound is characterized by the presence of a decanamide group attached to a hydroxyphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)decanamide typically involves the reaction of 4-hydroxyaniline with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: N-(4-hydroxyphenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
N-(4-hydroxyphenyl)decanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which N-(4-hydroxyphenyl)decanamide exerts its effects involves interactions with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
相似化合物的比较
N-(4-hydroxyphenyl)retinamide: Known for its anti-cancer properties.
N-(4-hydroxyphenyl)acetamide:
Uniqueness: N-(4-hydroxyphenyl)decanamide is unique due to its specific structure, which combines a hydroxyphenyl group with a decanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
CAS 编号 |
24702-87-2 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC 名称 |
N-(4-hydroxyphenyl)decanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(18)13-11-14/h10-13,18H,2-9H2,1H3,(H,17,19) |
InChI 键 |
YAQXOSZNYGPGDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)


![N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide](/img/structure/B11993389.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)

![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)

![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)



